PEG Linker Length: Minimal Spacer, Maximal Control Over PROTAC Ternary Complex Geometry
Mal-PEG1-Bromide provides a single ethylene glycol unit (PEG1) as a spacer, the shortest commercially available length in the Mal-PEG-Br series. This minimal length is critical for applications where a compact, rigid linker is required to maintain precise inter-ligand distance. In contrast, longer linkers like Mal-PEG4-Bromide or Mal-PEG8-Bromide introduce increased conformational entropy and a larger end-to-end distance (often >3 nm for PEG4 and longer), which can prevent productive ternary complex formation in PROTACs with closely situated binding pockets [1]. The selection of Mal-PEG1-Bromide over its longer counterparts directly addresses the risk of linker-induced inactivity in sterically constrained systems.
| Evidence Dimension | PEG Spacer Length (Ethylene Glycol Units) |
|---|---|
| Target Compound Data | 1 unit (PEG1) |
| Comparator Or Baseline | 2-8 units (PEG2, PEG3, PEG4, PEG6, PEG8) |
| Quantified Difference | Mal-PEG1 is the shortest available length in its class, providing a rigid, minimal spacer. PEG4, PEG6, and PEG8 are considered 'gold standard' lengths for general PROTAC applications but are too long for many sterically congested systems. |
| Conditions | Comparison based on commercial availability and established PROTAC linker length-function relationships. |
Why This Matters
For targets with closely apposed binding pockets, a shorter linker is mandatory to avoid inactive ternary complexes; Mal-PEG1-Bromide is the only commercial option providing this critical, minimal spacing with orthogonal maleimide-bromide reactivity.
- [1] BOC Sciences. (2025). Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. View Source
